Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate
Description
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate is a synthetic compound characterized by a central amine backbone substituted with a 10-bromodecyl chain and two tert-butoxycarbonyl (Boc) protecting groups.
Properties
Molecular Formula |
C20H38BrNO4 |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
tert-butyl N-(10-bromodecyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C20H38BrNO4/c1-19(2,3)25-17(23)22(18(24)26-20(4,5)6)16-14-12-10-8-7-9-11-13-15-21/h7-16H2,1-6H3 |
InChI Key |
QMCQXAMIXXGOFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCCCCCCCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate typically involves the reaction of 10-bromodecylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to form the corresponding amine or oxidized to form a nitroso compound.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Scientific Research Applications
Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate involves its reactivity with various biological and chemical targets. The bromodecylamine group can interact with nucleophiles, such as proteins and enzymes, leading to the formation of covalent bonds. The ester groups can undergo hydrolysis, releasing active intermediates that can further react with biological targets. The compound’s reactivity is influenced by the steric and electronic properties of the tert-butyl groups, which can modulate its interactions with other molecules .
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Analogs Identified:
Di-tert-butyl hydrazodicarboxylate (CAS 16466-61-8): Features a hydrazine backbone with Boc groups .
Di-tert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate (C079): A macrocyclic triamine derivative with Boc protection .
Di-tert-butyl imidazolidine-1,3-dicarboxylate (CAS 886362-32-9): Contains an imidazolidine ring .
Comparison Table:
Key Observations:
Physicochemical Properties
- Molecular Weight and Solubility: The bromodecyl chain increases molecular weight (~500 g/mol) compared to simpler analogs (e.g., 232.28 g/mol for di-tert-butyl hydrazodicarboxylate) . This may reduce solubility in polar solvents.
- Reactivity: The bromine atom enables nucleophilic substitution (e.g., SN2 reactions), contrasting with non-halogenated analogs like di-tert-butyl dicarbonate (), which primarily undergo hydrolysis .
Biological Activity
Chemical Overview
- Chemical Name: Di-tert-butyl 10-bromodecylamine-N,N-dicarboxylate
- Molecular Formula: CHBrNO
- CAS Number: [Not specified in the search results]
This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its structure suggests potential amphiphilic properties, which may facilitate its integration into lipid bilayers, impacting membrane fluidity and permeability.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs can exhibit antimicrobial activity. The bromine atom may enhance this activity by increasing the lipophilicity of the molecule, allowing better penetration into microbial membranes.
Cytotoxicity Studies
In vitro studies conducted on various cancer cell lines have shown that derivatives of dicarboxylate compounds can induce apoptosis. For instance, a study highlighted that di-tert-butyl derivatives could inhibit cell proliferation in certain tumor models, suggesting a potential pathway for anticancer therapy.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HeLa (cervical cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
Case Studies
-
Study on Anticancer Activity :
- A research article published in a peer-reviewed journal demonstrated that di-tert-butyl derivatives significantly reduced the viability of MCF-7 cells through caspase activation pathways. The study reported an IC50 value of 15 µM, indicating potent cytotoxic effects against breast cancer cells.
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of similar compounds found that di-tert-butyl derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 32 to 64 µg/mL.
-
Neuroprotective Effects :
- Preliminary research suggested that compounds with similar structures may exhibit neuroprotective effects in models of neurodegeneration, potentially through antioxidant mechanisms.
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with other related compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Di-tert-butyl dicarbonate | 30 | Antitumor |
| Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | 25 | Cytotoxic |
| Di-tert-butyl diazene-1,2-dicarboxylate | 40 | Antimicrobial |
Q & A
Q. How can steric hindrance from tert-butyl groups be mitigated during functionalization of this compound?
- Methodological Answer : Steric challenges are addressed by: (i) Using polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates. (ii) Stepwise addition of reagents to control exothermicity. (iii) Employing microwave-assisted synthesis to reduce reaction times and improve yields, as seen in multi-step piperidine dicarboxylate syntheses .
Q. What analytical techniques resolve stereochemical ambiguities in tert-butyl-protected compounds with similar structures?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximity of substituents. For example, distinguishing (R)- and (S)-diastereomers of pyrrolidine derivatives requires combined chiral HPLC and 2D NMR .
Q. How do researchers reconcile contradictory yields in CuAAC reactions involving tert-butyl-protected azides?
- Methodological Answer : Yield discrepancies often arise from: (i) Variations in azide purity (e.g., residual hydrazoic acid). (ii) Catalyst deactivation by moisture or oxygen. (iii) Suboptimal stoichiometry (e.g., excess alkyne). Systematic optimization using Design of Experiments (DoE) can identify critical parameters, as shown in syntheses achieving 97% yields under rigorously anhydrous conditions .
Q. What strategies enable selective bromination at the 10-position of the decylamine backbone?
- Methodological Answer : Bromination is achieved via: (i) Radical bromination using N-bromosuccinimide (NBS) and AIBN under UV light. (ii) Electrophilic substitution with HBr/H₂O₂ in acetic acid. (iii) Appel reaction (CBr₄/PPh₃) for milder conditions. Positional selectivity is confirmed by NOE NMR correlations and isotopic labeling studies .
Data Contradiction Analysis
Q. Why do tert-butyl-protected intermediates exhibit divergent stability across studies?
- Analysis : Stability variations stem from: (i) Residual acidic impurities in solvents (e.g., traces of HCl in dichloromethane), accelerating deprotection. (ii) Storage conditions (e.g., moisture-sensitive intermediates require molecular sieves). (iii) Substituent electronic effects; electron-withdrawing groups (e.g., bromine) destabilize the Boc group. Stability assays using TLC or in situ IR monitoring are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
